molecular formula C18H11N3O2 B12382744 6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

Cat. No.: B12382744
M. Wt: 301.3 g/mol
InChI Key: FCVIZXKBVUESGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-18-hydroxy-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of amino and hydroxy functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification methods, such as chromatography and crystallization, are employed to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs.

Scientific Research Applications

6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-18-hydroxy-3,10-diazapentacyclo[107102,1004,9016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one is unique due to its specific functional groups and pentacyclic structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H11N3O2

Molecular Weight

301.3 g/mol

IUPAC Name

6-amino-18-hydroxy-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(20),2,4(9),5,7,12,14,16,18-nonaen-11-one

InChI

InChI=1S/C18H11N3O2/c19-10-4-5-15-14(7-10)20-17-13-8-11(22)6-9-2-1-3-12(16(9)13)18(23)21(15)17/h1-8,22H,19H2

InChI Key

FCVIZXKBVUESGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N4C3=NC5=C4C=CC(=C5)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.